2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile

Description

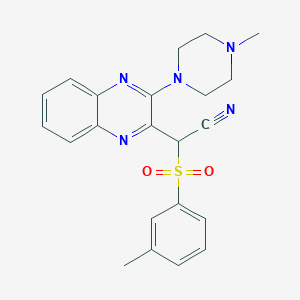

The compound 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile is a heterocyclic organic molecule featuring a quinoxaline core substituted with a 4-methylpiperazine group at position 3 and a meta-tolylsulfonyl moiety linked via an acetonitrile bridge. Key structural attributes include:

- 4-Methylpiperazine: Enhances solubility and modulates pharmacokinetic properties, commonly used in drug design.

Properties

IUPAC Name |

2-(3-methylphenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2S/c1-16-6-5-7-17(14-16)30(28,29)20(15-23)21-22(27-12-10-26(2)11-13-27)25-19-9-4-3-8-18(19)24-21/h3-9,14,20H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPHCQAJCQZJJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCN(CC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the piperazine and tolylsulfonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the quinoxaline ring.

Substitution: The piperazine and tolylsulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with modified functional groups.

Scientific Research Applications

Antitumor Activity

Recent studies indicate that compounds containing the quinoxaline structure exhibit significant antitumor properties. For instance, derivatives of quinoxaline have been synthesized and evaluated for their ability to inhibit tumor cell growth. The presence of the 4-methylpiperazine group may enhance the compound's ability to penetrate cellular membranes and interact with biological targets.

- Case Study : A study demonstrated that quinoxaline derivatives showed promising results against various cancer cell lines, including breast and lung cancer. The mechanism of action was attributed to the inhibition of specific kinases involved in cell proliferation and survival.

Antimicrobial Properties

The sulfonamide component of the compound is known for its antimicrobial activity. Compounds similar to 2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile have been tested against a range of bacterial strains.

-

Data Table: Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL

This table summarizes the MIC values indicating the effectiveness of the compound against various pathogens.

Neuropharmacology

The incorporation of a piperazine ring suggests potential neuropharmacological applications. Piperazine derivatives are often explored for their anxiolytic and antidepressant effects.

- Research Finding : A related compound demonstrated anxiolytic effects in animal models, suggesting that modifications to the piperazine moiety could yield new candidates for treating anxiety disorders.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies on similar quinoxaline derivatives have shown inhibition of protein kinases, which are crucial in various signaling pathways.

- Case Study : A derivative was found to inhibit FGFR1 (Fibroblast Growth Factor Receptor 1), a target in cancer therapy, leading to reduced tumor growth in preclinical models.

Material Science Applications

The unique properties of this compound also make it suitable for applications in material science, particularly in developing sensors or catalysts due to its electronic properties derived from the quinoxaline structure.

Sensor Development

Quinoxaline-based compounds have been explored for their use in electrochemical sensors due to their ability to undergo redox reactions. The sulfonamide group can enhance solubility and stability in aqueous environments.

Mechanism of Action

The mechanism of action of 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in anticancer research, it may inhibit the epidermal growth factor receptor (EGFR) pathway, leading to reduced cancer cell proliferation and survival . The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related molecules to highlight substituent-driven differences in properties and bioactivity.

Table 1: Comparative Analysis of Key Compounds

Substituent Effects on Activity

- Quinoxaline vs. Thiazole/Pyridine: The quinoxaline core in the target compound and derivatives from demonstrates superior anti-cancer activity compared to thiazole or pyridine-substituted analogs. For example, the 6,7-dimethylquinoxalin-2-yl derivative showed IC₅₀ values of 0.8 μM against HL-60 leukemia cells, outperforming thiazole-based analogs (IC₅₀: 2.5–5.2 μM) .

- Sulfonyl vs. Methoxy Groups: The m-tolylsulfonyl group in the target compound likely enhances solubility and metabolic stability compared to the 4-methoxyphenyl group in , which lacks a sulfonyl moiety. Sulfonyl groups are known to improve binding affinity in kinase inhibitors.

- 4-Methylpiperazine Positioning: The presence of 4-methylpiperazine at position 3 of the quinoxaline ring (target compound) may optimize steric interactions with target proteins compared to alternative substitution patterns.

Physicochemical Properties

- Molecular Weight : The target compound (406.5 g/mol) falls within the acceptable range for drug-likeness (≤500 g/mol), unlike bulkier analogs with higher molecular weights.

Biological Activity

The compound 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoxaline core, a piperazine ring, and a tolyl sulfonyl group, which contribute to its biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. The quinoxaline moiety is known for its ability to modulate signaling pathways, while the piperazine ring enhances solubility and bioavailability.

Biological Activity

- Antitumor Activity : Research indicates that compounds containing quinoxaline derivatives exhibit significant antitumor properties. For instance, studies have shown that similar derivatives inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR .

- Antimicrobial Properties : The sulfonamide group in the compound may contribute to antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential use in treating infections .

- Neuropharmacological Effects : The piperazine ring is associated with neuroactive properties. Compounds with this structure have been studied for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders .

Research Findings

Several studies have investigated the biological activity of related compounds:

Case Studies

- In Vitro Studies : A recent study evaluated the inhibitory effects of quinoxaline derivatives on cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer types.

- Animal Models : In vivo studies using murine models demonstrated that administration of related compounds resulted in significant tumor reduction, supporting the potential use of such derivatives in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.